Cas no 1169-20-6 ((3β,5α)-3-(Acetyloxy)-pregn-16-en-20-one)

(3β,5α)-3-(Acetyloxy)-pregn-16-en-20-one is a steroidal compound characterized by a pregnane backbone with an acetyloxy group at the 3β position and a double bond at the C16 position. This structure imparts unique reactivity and potential utility as an intermediate in synthetic organic chemistry, particularly in the preparation of more complex steroid derivatives. The acetyloxy group enhances solubility in organic solvents, facilitating further functionalization, while the unsaturated C16-C17 bond offers a site for selective modifications. Its well-defined stereochemistry ensures consistency in downstream applications, making it valuable for pharmaceutical research and steroid synthesis. The compound is typically handled under controlled conditions due to its sensitivity.
(3β,5α)-3-(Acetyloxy)-pregn-16-en-20-one structure
1169-20-6 structure
商品名:(3β,5α)-3-(Acetyloxy)-pregn-16-en-20-one
CAS番号:1169-20-6
MF:C23H34O3
メガワット:358.51
MDL:MFCD00136111
CID:40952
PubChem ID:1756337

(3β,5α)-3-(Acetyloxy)-pregn-16-en-20-one 化学的及び物理的性質

名前と識別子

    • 3-Acetyloxypregn-16-en-20-one
    • (3b,5b)-3-(Acetyloxy)pregn-16-en-20-one
    • (17-acetyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl) acetate
    • 3BETA-ACETOXY-5ALPHA-PREGN-16-EN-20-ONE
    • 3-hydroxy-16-pregnene-20-one-3-acetate
    • Pregn-16-en-20-one, 3-(acetyloxy)-, (3beta,5alpha)-
    • YFMSIVMSEGIVCP-HTVUKHQJSA-N
    • AKOS005622488
    • (3beta,5alpha)-3-(Acetyloxy)-pregn-16-en-20-one
    • 1169-20-6
    • VS-09880
    • SCHEMBL1114722
    • [(3S,5S,8R,9S,10S,13S,14S)-17-acetyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate
    • 3b-acetoxy-5a-pregn-16-en-20-one
    • (3aS,3bR,5aS,7S,9aS,9bS,11aS)-1-acetyl-9a,11a-dimethyl-3H,3aH,3bH,4H,5H,5aH,6H,7H,8H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-7-yl acetate
    • (3AS,3BR,5AS,7S,9AS,9BS,11AS)-1-ACETYL-9A,11A-DIMETHYL-3H,3AH,3BH,4H,5H,5AH,6H,7H,8H,9H,9BH,10H,11H-CYCLOPENTA[A]PHENANTHREN-7-YL ACETATE
    • BBL030538
    • STK801827
    • (3beta,5alpha)-20-oxopregn-16-en-3-yl acetate
    • (3β,5α)-3-(Acetyloxy)-pregn-16-en-20-one
    • MDL: MFCD00136111
    • インチ: 1S/C23H34O3/c1-14(24)19-7-8-20-18-6-5-16-13-17(26-15(2)25)9-11-22(16,3)21(18)10-12-23(19,20)4/h7,16-18,20-21H,5-6,8-13H2,1-4H3/t16?,17?,18-,20-,21-,22-,23+/m0/s1
    • InChIKey: YFMSIVMSEGIVCP-UHFFFAOYSA-N
    • ほほえんだ: CC(OC1CCC2(C3CCC4(C(=CCC4C3CCC2C1)C(=O)C)C)C)=O

計算された属性

  • せいみつぶんしりょう: 358.25092
  • どういたいしつりょう: 358.25079494g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 26
  • 回転可能化学結合数: 3
  • 複雑さ: 650
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 7
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 互変異性体の数: 5
  • 疎水性パラメータ計算基準値(XlogP): 5.3
  • ひょうめんでんか: 0
  • トポロジー分子極性表面積: 43.4Ų

じっけんとくせい

  • 色と性状: けっしょう
  • PSA: 43.37
  • LogP: 5.08610

(3β,5α)-3-(Acetyloxy)-pregn-16-en-20-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
A939340-100mg
(3β,5α)-3-(Acetyloxy)pregn-16-en-20-one
1169-20-6 95%
100mg
¥594.00 2022-09-29
TRC
A188140-50mg
(3β,5α)-3-(Acetyloxy)-pregn-16-en-20-one
1169-20-6
50mg
$ 207.00 2023-04-19
TRC
A188140-250mg
(3β,5α)-3-(Acetyloxy)-pregn-16-en-20-one
1169-20-6
250mg
$ 936.00 2023-04-19
Aaron
AR000E27-5g
Pregn-16-en-20-one, 3-(acetyloxy)-, (3β,5α)-
1169-20-6 95%
5g
$1407.00 2023-12-16
eNovation Chemicals LLC
Y1040388-100mg
Pregn-16-en-20-one, 3-(acetyloxy)-, (3ß,5a)-
1169-20-6 95%
100mg
$275 2025-02-26
A2B Chem LLC
AA17123-5g
Pregn-16-en-20-one, 3-(acetyloxy)-, (3β,5α)-
1169-20-6 95%
5g
$944.00 2024-04-20
Aaron
AR000E27-100mg
Pregn-16-en-20-one, 3-(acetyloxy)-, (3β,5α)-
1169-20-6 95%
100mg
$257.00 2023-12-16
A2B Chem LLC
AA17123-100mg
Pregn-16-en-20-one, 3-(acetyloxy)-, (3β,5α)-
1169-20-6 95%
100mg
$177.00 2024-04-20
eNovation Chemicals LLC
Y1040388-5g
Pregn-16-en-20-one, 3-(acetyloxy)-, (3ß,5a)-
1169-20-6 95%
5g
$1475 2024-07-28
eNovation Chemicals LLC
Y1040388-5g
Pregn-16-en-20-one, 3-(acetyloxy)-, (3ß,5a)-
1169-20-6 95%
5g
$1475 2025-02-26

(3β,5α)-3-(Acetyloxy)-pregn-16-en-20-one 関連文献

(3β,5α)-3-(Acetyloxy)-pregn-16-en-20-oneに関する追加情報

Professional Introduction to (3β,5α)-3-(Acetyloxy)-pregn-16-en-20-one (CAS No. 1169-20-6)

(3β,5α)-3-(Acetyloxy)-pregn-16-en-20-one, with the chemical identifier CAS No. 1169-20-6, is a significant compound in the field of pharmaceutical chemistry and biochemistry. This compound belongs to the class of steroid hormones, specifically a derivative of progesterone, and has garnered considerable attention due to its unique structural properties and potential biological activities. The presence of an acetoxy group at the 3-position and a ketone functionality at the 20-position contributes to its distinct chemical profile, making it a subject of interest for researchers exploring novel therapeutic agents.

The stereochemistry of (3β,5α)-3-(Acetyloxy)-pregn-16-en-20-one is crucial in determining its biological efficacy. The β-configured hydroxyl group at the 3-position and the α-configured hydroxyl group at the 5-position are key features that influence its interactions with biological targets. These stereochemical elements are often critical in modulating the activity of steroid derivatives, as they can significantly affect binding affinity and metabolic stability.

In recent years, there has been growing interest in steroid derivatives for their potential applications in treating various medical conditions. (3β,5α)-3-(Acetyloxy)-pregn-16-en-20-one has been studied for its possible role in modulating hormonal pathways, particularly those involving progesterone receptors. Progesterone receptors are involved in a wide range of physiological processes, including reproductive health, inflammation, and even certain types of cancer. By understanding the structural and functional aspects of compounds like (3β,5α)-3-(Acetyloxy)-pregn-16-en-20-one, researchers aim to develop more effective and targeted therapies.

One of the notable features of this compound is its potential as a precursor or intermediate in the synthesis of more complex steroid molecules. The acetoxy group at the 3-position can be easily modified or removed through various chemical reactions, allowing for further functionalization. This flexibility makes (3β,5α)-3-(Acetyloxy)-pregn-16-en-20-one a valuable building block in synthetic chemistry. Researchers have explored its use in creating novel analogs with enhanced biological activity or improved pharmacokinetic properties.

The biological activity of (3β,5α)-3-(Acetyloxy)-pregn-16-en-20-one has been investigated in several preclinical studies. These studies have suggested that it may exhibit anti-inflammatory properties by interacting with specific signaling pathways. The compound's ability to modulate hormone-sensitive receptors has also been explored in the context of reproductive health disorders. For instance, it has been hypothesized that derivatives of this compound could potentially aid in managing conditions related to hormonal imbalances.

Advances in computational chemistry have further enhanced the understanding of how (3β,5α)-3-(Acetyloxy)-pregn-16-en-20-one interacts with biological targets. Molecular modeling techniques have allowed researchers to predict binding affinities and identify key residues involved in receptor interactions. These insights have been instrumental in designing more potent and selective steroid derivatives. Additionally, high-throughput screening methods have enabled the rapid evaluation of large libraries of compounds for their potential biological activity.

The synthesis of (3β,5α)-3-(Acetyloxy)-pregn-16-en-20-one involves multi-step organic reactions that require precise control over reaction conditions and stereochemistry. Modern synthetic methodologies have improved the efficiency and yield of these processes, making it more feasible to produce this compound on a larger scale. Techniques such as asymmetric synthesis have been particularly useful in achieving high enantiomeric purity, which is essential for biological applications.

In conclusion, (3β,5α)-3-(Acetyloxy)-pregn-16-en-20-one (CAS No. 1169-20-6) represents a significant compound in pharmaceutical research due to its unique structural features and potential biological activities. Its role as a precursor in steroid synthesis and its interactions with hormone-sensitive receptors make it a valuable subject for further study. As research continues to uncover new applications for steroid derivatives, compounds like this one are likely to play an increasingly important role in developing innovative therapeutic strategies.

おすすめ記事

推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量